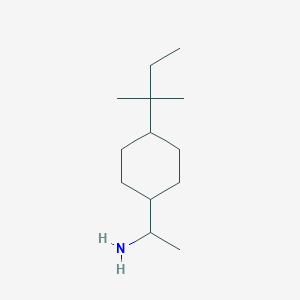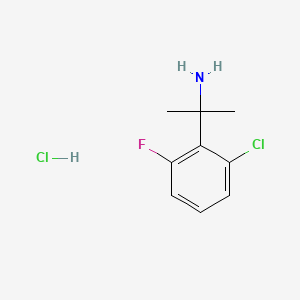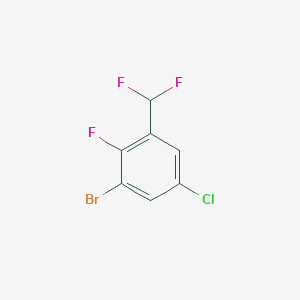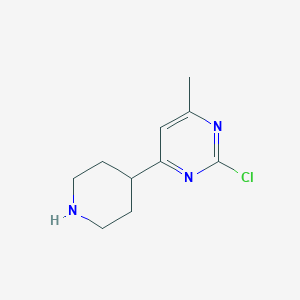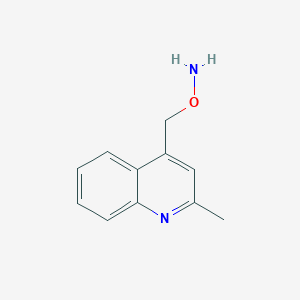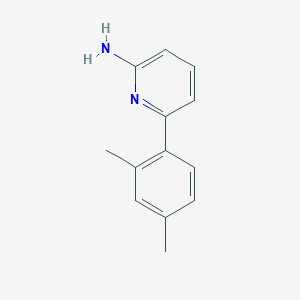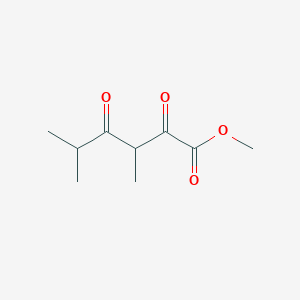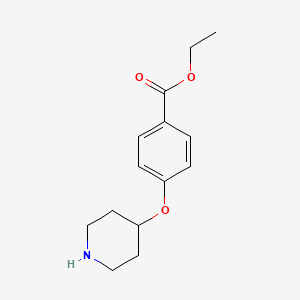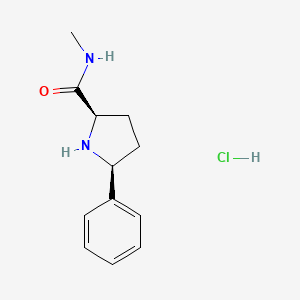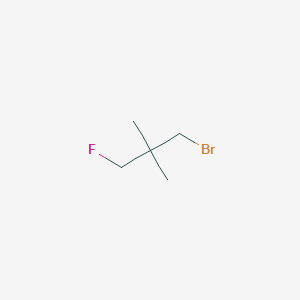
1-Bromo-3-fluoro-2,2-dimethylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-2,2-dimethylpropane is an organic compound with the molecular formula C5H10BrF It belongs to the class of alkyl halides, which are characterized by the presence of halogen atoms attached to an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2,2-dimethylpropane can be synthesized through halogenation reactions. One common method involves the reaction of 2,2-dimethylpropane with bromine and fluorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of hydrogen atoms with bromine and fluorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various alkyl halides and alcohols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Depending on the specific reaction, products can range from alcohols to carboxylic acids.
Scientific Research Applications
1-Bromo-3-fluoro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2,2-dimethylpropane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biological molecules, making the compound useful in biochemical studies.
Comparison with Similar Compounds
- 1-Bromo-2,2-dimethylpropane
- 1-Fluoro-2,2-dimethylpropane
- 2-Bromo-3-methylbutane
- 2-Chlorobutane
Comparison: 1-Bromo-3-fluoro-2,2-dimethylpropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it offers a combination of reactivity and stability that can be advantageous in specific applications. For example, the presence of fluorine can enhance the compound’s resistance to metabolic degradation, making it useful in pharmaceutical research.
Properties
Molecular Formula |
C5H10BrF |
|---|---|
Molecular Weight |
169.04 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10BrF/c1-5(2,3-6)4-7/h3-4H2,1-2H3 |
InChI Key |
VWWCBRLWCCDLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CF)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
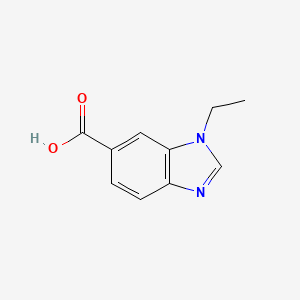
![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)
